molecular formula C24H22N2O6 B12102736 Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate (ester) CAS No. 65121-97-3

Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate (ester)

Cat. No.: B12102736
CAS No.: 65121-97-3
M. Wt: 434.4 g/mol
InChI Key: MTUKXZOCDANANT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate typically involves the reaction of 3-nitroaniline with diethyl oxalate, followed by esterification with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the nitro and imino groups, which can be reactive .

Chemical Reactions Analysis

Types of Reactions

[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3-nitrophenyl)imino]diethane-2,1-diyl diacetate
  • [(3-nitrophenyl)imino]diethane-2,1-diyl dipropionate
  • [(3-nitrophenyl)imino]diethane-2,1-diyl dibutyrate

Uniqueness

[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group allows for specific interactions with biological molecules, while the benzoate groups provide stability and solubility in organic solvents .

Properties

CAS No.

65121-97-3

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

2-[N-(2-benzoyloxyethyl)-3-nitroanilino]ethyl benzoate

InChI

InChI=1S/C24H22N2O6/c27-23(19-8-3-1-4-9-19)31-16-14-25(21-12-7-13-22(18-21)26(29)30)15-17-32-24(28)20-10-5-2-6-11-20/h1-13,18H,14-17H2

InChI Key

MTUKXZOCDANANT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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